

# An In-depth Technical Guide to **tert-Butoxycarbonyl-D-valine**

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## **Compound of Interest**

Compound Name: *tert-Butoxycarbonyl-D-valine*

Cat. No.: *B558431*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **tert-Butoxycarbonyl-D-valine** (Boc-D-Val-OH), a critical reagent in peptide synthesis and drug development.

## **Chemical Properties and Identifiers**

**tert-Butoxycarbonyl-D-valine** is a derivative of the amino acid D-valine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for the stepwise assembly of peptides in solid-phase peptide synthesis (SPPS).

Property	Value	Reference
IUPAC Name	(2R)-2-{{(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid	<a href="#">[1]</a>
Synonyms	N-Boc-D-valine, Boc-D-Val-OH	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	22838-58-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C10H19NO4	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	217.27 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to off-white powder or crystals	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	76-80 °C	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Predicted pKa	4.01 ± 0.10	
Specific Rotation $[\alpha]_{20/D}$	+5.0 to +8.0° (c=1 in acetic acid)	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>

## Solubility

Solvent	Solubility
Methanol	Soluble
Dimethyl sulfoxide (DMSO)	Soluble
Water	Sparingly soluble

## Experimental Protocols

### Synthesis of tert-Butoxycarbonyl-D-valine

A general and widely used method for the synthesis of Boc-protected amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc)<sub>2</sub>O in the presence of a base.

Materials:

- D-valine
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Sodium hydroxide (NaOH)
- Dioxane
- Water
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Hydrochloric acid (HCl)

**Procedure:**

- Dissolve D-valine in an aqueous solution of sodium hydroxide.
- Add a solution of di-tert-butyl dicarbonate in dioxane to the stirred amino acid solution.
- Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
- Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)<sub>2</sub>O.
- Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with cold hydrochloric acid.
- Extract the product into ethyl acetate.
- Wash the combined organic extracts with water and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
- Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes, to obtain pure **tert-Butoxycarbonyl-D-valine**.

## Solid-Phase Peptide Synthesis (SPPS) using Boc-D-Valine

Boc-D-valine is a fundamental building block in Boc-chemistry SPPS. The following is a representative protocol for the incorporation of a Boc-D-valine residue into a growing peptide chain on a solid support (e.g., Merrifield resin).

### Materials:

- Peptide-resin with a free N-terminal amino group
- **tert-Butoxycarbonyl-D-valine** (Boc-D-Val-OH)
- N,N'-Diisopropylcarbodiimide (DIC) or a uronium-based coupling reagent like HATU
- 1-Hydroxybenzotriazole (HOBr) or 1-Hydroxy-7-azabenzotriazole (HOAt) if using HATU
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)

### Protocol using HATU:

- Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
- Pre-activation: In a separate vessel, dissolve Boc-D-valine (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
- Activation: Add DIPEA (6 equivalents) to the pre-activation mixture and agitate for 1-2 minutes.

- Coupling: Add the activated amino acid solution to the swollen and deprotected peptide-resin. Agitate the mixture for 1-4 hours at room temperature. The completion of the reaction can be monitored using a qualitative method such as the Kaiser test.
- Washing: After the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

The acid-labile Boc group is typically removed using trifluoroacetic acid (TFA).

#### Materials:

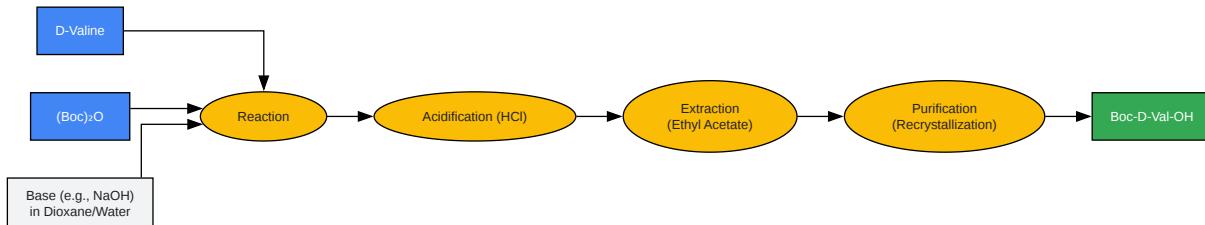
- Boc-protected peptide-resin
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Scavengers (e.g., triisopropylsilane (TIS), water)

#### Procedure:

- Washing: Wash the Boc-protected peptide-resin with DCM.
- Deprotection: Treat the resin with a solution of 50% TFA in DCM containing scavengers (e.g., 2.5% TIS and 2.5% water) for 20-30 minutes at room temperature. The generation of a tert-butyl cation during deprotection necessitates the use of scavengers to prevent side reactions with sensitive amino acid residues like tryptophan and methionine.
- Washing: Wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc group.
- Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of 10% DIPEA in DMF.
- Washing: Wash the resin with DMF to prepare for the next coupling cycle.

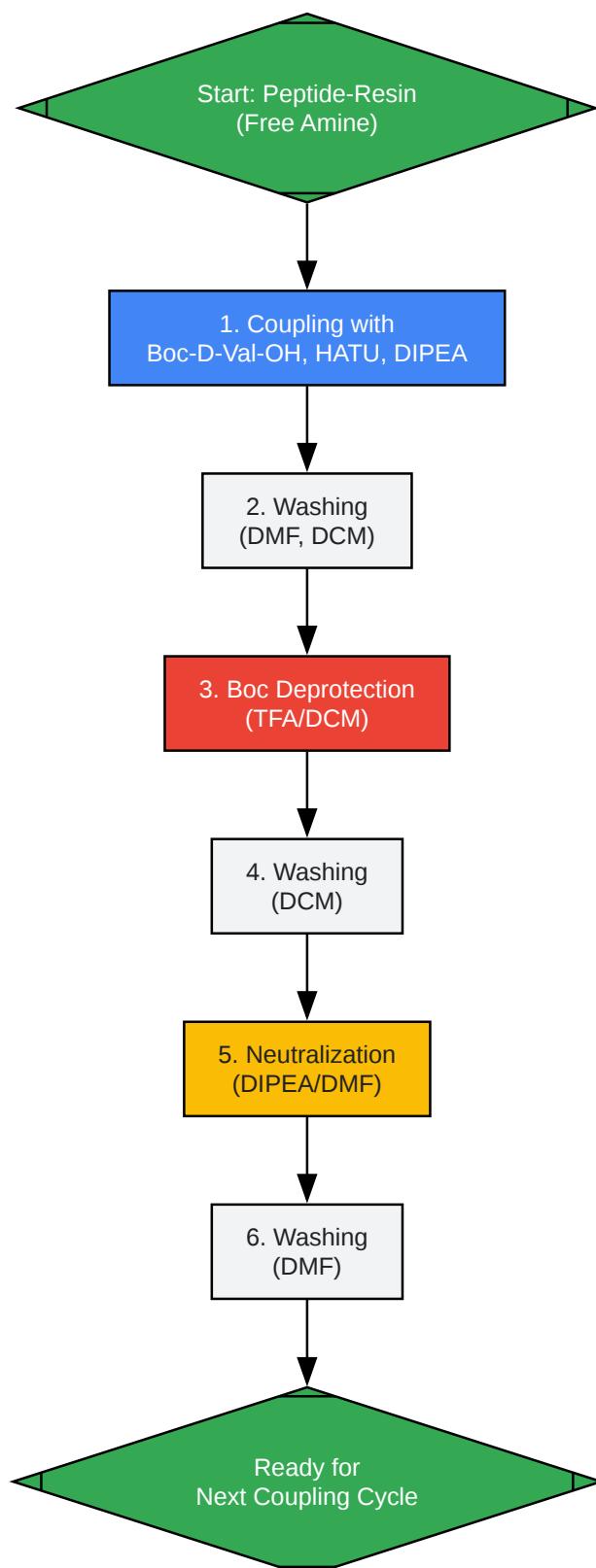
## Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes involving **tert-Butoxycarbonyl-D-valine**.



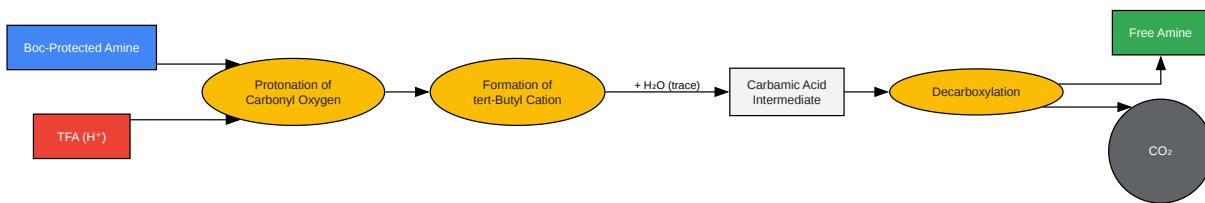
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Caption: Synthesis of Boc-D-Valine.



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Caption: A single cycle of Boc-SPPS.



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Caption: Boc deprotection mechanism.

## Applications in Drug Development and Research

The use of D-amino acids, such as D-valine, in peptide-based drug candidates can significantly enhance their therapeutic potential. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer *in vivo* half-life. The incorporation of Boc-D-valine allows for the precise placement of this non-natural amino acid within a peptide sequence, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

Furthermore, the conformational constraints imposed by D-amino acids can lead to peptides with higher receptor binding affinity and selectivity. Boc-D-valine is therefore an invaluable tool for medicinal chemists and drug development professionals in the design of novel peptide therapeutics with improved stability and efficacy.

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)